molecular formula C20H33NO2 B12559732 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

Cat. No.: B12559732
M. Wt: 319.5 g/mol
InChI Key: GZRSVZSUXLDACV-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core with a dodecyl chain and a hydroxy-methylcarbonimidoyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol typically involves multiple steps, including alkylation and condensation reactions. The alkylation process uses a branched internal olefin as the raw material, which undergoes a reaction with phenol to form the dodecyl phenol intermediate . This intermediate is then subjected to a condensation reaction with a hydroxy-methylcarbonimidoyl precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and hydroquinones.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Mechanism of Action

The mechanism of action of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol stands out due to its unique combination of a phenolic core with a hydroxy-methylcarbonimidoyl group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20(18)22)17(2)21-23/h13,15-16,22-23H,3-12,14H2,1-2H3/b21-17+

InChI Key

GZRSVZSUXLDACV-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)/C(=N/O)/C)O

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)C(=NO)C)O

Origin of Product

United States

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